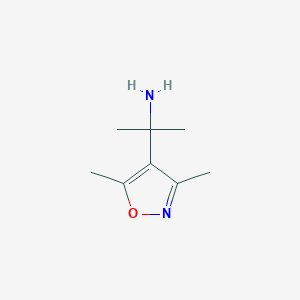

2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

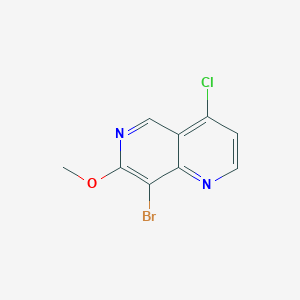

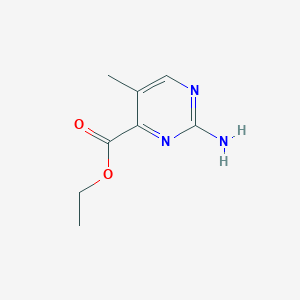

“2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine” is a chemical compound with the molecular formula C8H14N2O. It is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom . The compound is typically in the form of a powder and is stored at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” consists of an oxazole ring, which is a five-membered ring with two heteroatoms (one oxygen and one nitrogen), attached to a propyl group with an amine functional group .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have.Wissenschaftliche Forschungsanwendungen

Enantioselective Catalysis

2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine derivatives have been studied for their role in enantioselective catalysis. For instance, a chiral amino alcohol was converted into an enantiomerically pure phosphorus-containing oxazoline, which acted as an efficient ligand for palladium-catalyzed enantioselective allylic amination reactions (Sudo & Saigo, 1997).

Synthesis of Structurally Diverse Libraries

The compound has been used as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This process involves reactions with various amines and nucleophiles (Roman, 2013).

Preparation of Functional Derivatives

Research has been conducted on the synthesis of functional derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids, using similar compounds. These derivatives have been utilized for further transformations, including introducing residues of highly basic aliphatic amines (Prokopenko et al., 2010).

Development of Novel Antimicrobial Agents

This compound derivatives have been synthesized and evaluated for their potential as novel antimicrobial agents. Research in this area includes the development of compounds with modified structures to enhance their biological activity (Tayade et al., 2012).

Application in Polymer Modification

The compound has been applied in the functional modification of hydrogels, particularly in the context of radiation-induced poly vinyl alcohol/acrylic acid hydrogels. These modifications have potential applications in medical and antibacterial contexts (Aly & El-Mohdy, 2015).

Safety and Hazards

Zukünftige Richtungen

The future directions for “2-(Dimethyl-1,2-oxazol-4-yl)propan-2-amine” would depend on the specific applications of this compound. Oxazole derivatives are known to have a wide range of biological activities, which makes them interesting targets for the development of new pharmaceuticals . Therefore, future research could focus on exploring these potential applications.

Eigenschaften

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-5-7(8(3,4)9)6(2)11-10-5/h9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEYQBCLMHSKOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(C)(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

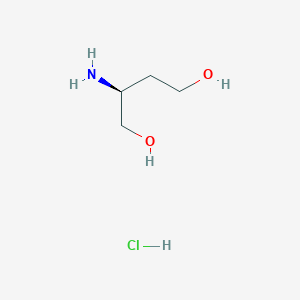

![2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1382218.png)

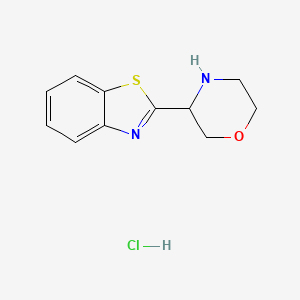

![3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1382224.png)

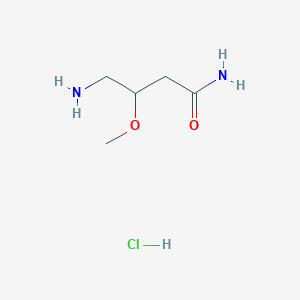

![tert-butyl N-[1-(ethylamino)propan-2-yl]carbamate](/img/structure/B1382226.png)

![tert-butyl N-{[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B1382228.png)

![1-[1-methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B1382232.png)